(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Dopamine D1 receptor Enantioselective pharmacology Receptor binding assay

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 180272-45-1) is the R-configured enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a chiral C1-phenyl-substituted tetrahydroisoquinoline (THIQ) with molecular formula C₁₅H₁₅N and molecular weight 209.29 g/mol. This compound is the stereochemical counterpart to the (S)-enantiomer (CAS 118864-75-8), which serves as the key synthetic intermediate in the manufacture of solifenacin succinate, a selective M3 muscarinic receptor antagonist for overactive bladder.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 180272-45-1
Cat. No. B126399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS180272-45-1
Synonyms(1R)-1,2,3,4-Tetrahydro-1-phenylisoquinoline;  (R)-1,2,3,4-Tetrahydro-1-phenylisoquinoline;  (-)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline;  (1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline;  (1R)-Phenyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1
InChIKeyPRTRSEDVLBBFJZ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 180272-45-1): Chiral Tetrahydroisoquinoline Intermediate for Asymmetric Synthesis and Pharmacological Reference


(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 180272-45-1) is the R-configured enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a chiral C1-phenyl-substituted tetrahydroisoquinoline (THIQ) with molecular formula C₁₅H₁₅N and molecular weight 209.29 g/mol . This compound is the stereochemical counterpart to the (S)-enantiomer (CAS 118864-75-8), which serves as the key synthetic intermediate in the manufacture of solifenacin succinate, a selective M3 muscarinic receptor antagonist for overactive bladder [1]. The (R)-enantiomer arises as a by-product during classical resolution of racemic 1-phenyl-THIQ and is designated as Solifenacin EP Impurity A / Solifenacin Related Compound 9 in pharmacopoeial monographs, making it essential as a chiral reference standard for enantiomeric purity testing in solifenacin quality control [2].

Why the (1R)-Enantiomer Cannot Be Substituted by Racemic, (S)-Enantiomer, or Other THIQ Analogs Without Compromising Experimental Integrity


The (1R)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is not functionally interchangeable with its (S)-antipode, racemic mixture, or other THIQ congeners. Enantioselectivity is absolute: at the D1 dopamine receptor, the (S)-enantiomer is the more potent competitor of [³H]SCH23390 binding, while the (R)-enantiomer shows markedly lower D1 affinity and substantially reduced D1/D2 selectivity (~300-fold for S vs. considerably less for R) [1]. In solifenacin synthesis, the (S)-enantiomer is the productive intermediate yielding the active pharmaceutical ingredient; the (R)-enantiomer is a chiral impurity requiring rigorous control [2]. Furthermore, X-ray crystallography has definitively assigned the absolute configuration of (R)-(−)-1-phenyl-THIQ, revising earlier literature assignments and demonstrating that stereochemical identity at C-1 dictates biological target engagement [3]. Substituting the (1R)-enantiomer with racemate, the (S)-form, or other THIQ analogs (e.g., 1-benzyl or 4-phenyl derivatives) would invalidate chiral purity testing, confound receptor pharmacology studies, and compromise asymmetric synthesis applications that depend on defined stereochemistry.

(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 180272-45-1): Quantified Differential Evidence Against Closest Comparators


Enantiomer-Specific D1 Dopamine Receptor Affinity: (S)-(+)-8 Outcompetes (R)-(−)-8 in [³H]SCH23390 Displacement

In competitive binding assays using [³H]SCH23390 at D1 dopamine receptors in rat striatal membrane homogenates, the (S)-(+)-enantiomer (compound 8) was the most potent competitor among all THIQ derivatives tested, whereas the (R)-(−)-enantiomer (compound 8) showed substantially lower D1 binding affinity. The (S)-(+)-enantiomer demonstrated approximately 300-fold selectivity for D1 versus D2 sites, while the (R)-(−)-enantiomer had 'considerably less selectivity' [1]. The tertiary N-methyl-1-phenyl-THIQ derivative showed the same enantioselectivity trend: the S-enantiomer was more potent than the R-enantiomer across all biochemical endpoints (D1 binding, D2 binding, and adenylate cyclase inhibition) [1]. This stereochemical preference is opposite to that observed in the benzazepine series where the R-enantiomer of SCH23390 is the active D1 ligand [1].

Dopamine D1 receptor Enantioselective pharmacology Receptor binding assay

Quantitative Racemization and Recycling: (R)-Enantiomer Converted to Racemate at Quantitative Yield for (S)-Enantiomer Recovery

The (R)-enantiomer, an industrial waste by-product from the classical resolution used to obtain the (S)-enantiomer for solifenacin synthesis, can be recycled through a validated one-pot racemization process. The procedure involves N-chlorination with trichloroisocyanuric acid, conversion to the imine hydrochloride, and reduction, yielding racemic 1-phenyl-THIQ in quantitative yield. Subsequent resolution with D-(−)-tartaric acid recovers the (S)-enantiomer in 81% yield with 96.7% enantiomeric excess (ee). The R-enriched form recovered from crystallization mother liquors can be resubjected to the same racemization–resolution cycle with equivalent efficiency [1]. This contrasts with the direct use of the (S)-enantiomer, which requires no racemization step and is the direct synthetic precursor to solifenacin.

Asymmetric synthesis Chiral resolution Process chemistry

X-ray Crystallographic Validation: Absolute Configuration of (1R)-(−)-1-Phenyl-THIQ Confirmed, Revising Prior Literature Assignments

The absolute configuration of (1R)-(−)-1-phenyl-1,2,3,4-tetrahydroisoquinoline was definitively established through single-crystal X-ray diffraction analysis of a synthetic intermediate, leading to a formal revision of earlier literature stereochemical assignments [1]. The crystal structure was solved in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and refined to R₁ = 0.053 for 2043 observed reflections [2]. Separately, the (1R)-enantiomer has been co-crystallized with the RamR transcription factor variant R2.1 from Salmonella enterica (PDB ID: 9DNK), solved by X-ray diffraction at 2.50 Å resolution with R-work = 0.227 and R-free = 0.267 [3]. In contrast, earlier literature had incorrectly assigned the absolute configuration of these enantiomers, demonstrating that reliable procurement requires material with crystallographically verified stereochemistry [1].

Absolute configuration determination X-ray crystallography Stereochemical assignment

Chiral Purity Reference Standard: (1R)-Enantiomer as Pharmacopoeial Impurity Marker for Solifenacin Quality Control

The (1R)-enantiomer (CAS 180272-45-1) is explicitly designated as Solifenacin EP Impurity A / Solifenacin Related Compound 9 / Solifenacin Impurity 10, and is used as a reference standard in validated chiral LC methods for determining the enantiomeric purity of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, the key solifenacin intermediate [1]. Typical commercial specifications for the (1R)-enantiomer reference standard include purity ≥98% by GC and optical purity ≥98% ee . The (R)-enantiomer impurity can alter stereochemical purity and pharmacological profiles of solifenacin; therefore, robust analytical characterization using chiral HPLC with UV detection, LC-MS for mass confirmation, and ¹H/¹³C NMR plus optical rotation is required for regulatory compliance [2]. In contrast, the racemic mixture (±)-1-phenyl-THIQ (CAS 22990-19-8) cannot serve as a chiral purity marker because it does not enable quantification of individual enantiomer content.

Pharmaceutical impurity profiling Chiral HPLC Quality control

D1 vs. D2 Selectivity and Structural Class Comparison: 1-Phenyl-THIQ Enantiomers vs. SCH23390 and Other THIQ Regioisomers

Across the THIQ series, the D1 receptor binding rank order is 1-phenyl > 1-benzyl > 4-phenyl, with all tested compounds showing lower affinity than the prototypical D1 antagonist SCH23390 [1]. The D2 competition binding shows an inverted rank order: 1-benzyl derivative possesses the highest D2 affinity (Ki ≈ 300 nM), followed by 4-phenyl > SCH23390 > 1-phenyl [1]. Critically, the 1-phenyl-substituted THIQs show the lowest D2 affinity of the series, contributing to higher D1 selectivity for the (S)-enantiomer, while the (R)-enantiomer has markedly reduced D1/D2 selectivity. In a separate study, 6-halo and 7-hydroxy substituents on the 1-phenyl-THIQ scaffold were shown to modulate D1 binding affinity analogously to their effects on the 1-phenyltetrahydrobenzazepine (SCH23390-type) series; the 6-bromo analog had D1 affinity similar to the 6-chloro analog, while the 6,7-dihydroxy analog had significantly lower D1 affinity [2].

Dopamine receptor selectivity Structure-activity relationship Regioisomer comparison

Recommended Application Scenarios for (1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 180272-45-1) Based on Evidence-Based Differentiation


Chiral Reference Standard for Enantiomeric Purity Testing in Solifenacin API and Intermediate Quality Control

The (1R)-enantiomer is the pharmacopoeially designated impurity marker (EP Impurity A / Related Compound 9) for solifenacin succinate. QC laboratories and ANDA filers should procure this compound as the authenticated reference standard for chiral HPLC method development, system suitability testing, and batch release testing of (S)-1-phenyl-THIQ intermediate and solifenacin API. Commercial material is available at ≥98% ee with full analytical characterization (GC, chiral HPLC, NMR, optical rotation), enabling traceable quantification of the undesired (R)-enantiomer down to the specification limit. Using racemic material in place of the single enantiomer reference standard will yield inaccurate enantiomeric excess calculations and fails to meet ICH Q7 and pharmacopoeial requirements for impurity reference standards [1].

Process Development for Solifenacin Manufacturing: Racemization–Recycling of the (R)-Enantiomer Waste Stream

The (R)-enantiomer is an industrial by-product generated during classical resolution of racemic 1-phenyl-THIQ for solifenacin production. Process chemistry teams can utilize the validated one-pot N-chlorination/reduction racemization protocol (quantitative yield) to convert the (R)-enantiomer back to racemate, followed by D-(−)-tartaric acid resolution to recover the valuable (S)-enantiomer (81% yield, 96.7% ee). This recycling loop can be repeated with equivalent efficiency, transforming a waste stream into an economically viable source of the key intermediate. The availability of well-characterized (R)-enantiomer starting material is essential for developing, optimizing, and scaling this process [2].

Structural Biology: Co-crystallization with Transcription Factor Targets for Mechanistic Studies

The (1R)-enantiomer has been successfully co-crystallized with the RamR transcription factor variant R2.1 (PDB ID: 9DNK) at 2.50 Å resolution, demonstrating its utility as a ligand for structural biology studies of protein–ligand interactions. Researchers investigating transcriptional regulation, bacterial multidrug resistance (RamR is a TetR-family regulator in Salmonella enterica), or THIQ–protein binding modes can use this structurally validated enantiomer for X-ray crystallography, cryo-EM, or biophysical binding studies. The definitively assigned absolute configuration via small-molecule X-ray crystallography (monoclinic C2, R₁ = 0.053) provides unambiguous stereochemical reference for map fitting and model building [3][4].

Enantioselective Dopamine D1 Receptor Pharmacology: Stereochemical Probe for D1 Antagonist Pharmacophore Modeling

In dopamine receptor research, the (R)-(−)-enantiomer serves as a critical stereochemical probe to define the D1 antagonist pharmacophore. The demonstrated enantioselectivity at D1 receptors—where the (S)-enantiomer is the eutomer and the (R)-enantiomer is the distomer—provides essential structure–activity relationship constraints for computational modeling and 3D-QSAR studies (e.g., CoMFA). The (R)-enantiomer's lower D1 affinity and reduced D1/D2 selectivity, combined with the established D2 rank order (1-benzyl > 4-phenyl > SCH23390 > 1-phenyl), makes it a valuable comparator compound for medicinal chemistry programs seeking to understand stereochemical determinants of dopamine receptor subtype selectivity [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.